molecular formula C17H16BrN3O4S B11388948 4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide

4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide

Cat. No.: B11388948
M. Wt: 438.3 g/mol
InChI Key: HIWPBHGNXKALPM-UHFFFAOYSA-N
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Description

4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a methoxyphenyl group, and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the methoxyphenyl group and the oxadiazole ring. The final step involves the sulfonamide formation. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures (ranging from -78°C to room temperature) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s affinity for its target, leading to more effective inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
  • 4-bromo-N-(3-methoxyphenyl)-N-methylbenzenesulfonamide
  • Benzamide, N-(4-bromophenyl)-3-methoxy-

Uniqueness

What sets 4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide apart from similar compounds is the presence of the oxadiazole ring, which imparts unique chemical properties and potential biological activities. This structural feature may enhance its stability and specificity in binding to molecular targets .

Properties

Molecular Formula

C17H16BrN3O4S

Molecular Weight

438.3 g/mol

IUPAC Name

4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C17H16BrN3O4S/c1-21(26(22,23)15-9-5-13(18)6-10-15)11-16-19-17(20-25-16)12-3-7-14(24-2)8-4-12/h3-10H,11H2,1-2H3

InChI Key

HIWPBHGNXKALPM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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